molecular formula C24H30ClN5O3S2 B11076048 1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide

1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11076048
M. Wt: 536.1 g/mol
InChI Key: HYPZJVXDINNOFM-UHFFFAOYSA-N
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Description

  • The compound’s full name is quite a mouthful, so let’s break it down. It belongs to the class of sulfonamide derivatives and contains both a 1,3,4-thiadiazole moiety and a bipiperidine ring.
  • Sulfonamides have a rich history in medicine due to their antibiotic properties. They are also explored for potential agricultural applications.
  • The 1,3,4-thiadiazole ring system has been associated with various bioactivities, including anticonvulsant, antifungal, and antibacterial properties.
  • Preparation Methods

    • Starting from 4-chlorobenzoic acid, this compound can be synthesized in several steps:

        Esterification: 4-chlorobenzoic acid reacts with methanol to form an ester.

        Hydrazination: The ester undergoes hydrazination to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (intermediate 5).

        Sulfonyl Chloride Formation: Intermediate 5 is converted into sulfonyl chloride (compound 6).

        Nucleophilic Attack: Various amines react with compound 6 to give the title sulfonamides (compounds 7a-7j).

    • Industrial production methods may involve optimization of these steps for large-scale synthesis.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include hydrazine, thionyl chloride, and various amines.
    • Major products formed depend on the specific amine used in the nucleophilic attack step.
  • Scientific Research Applications

      Medicine: Investigate its potential as an antibiotic or antiviral agent.

      Agriculture: Explore its herbicidal properties.

      Chemistry: Study its reactivity and interactions with other molecules.

      Biology: Assess its effects on cellular processes.

      Industry: Consider applications in drug development or crop protection.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds may include other sulfonamides or 1,3,4-thiadiazoles.
    • Highlight its unique features compared to known analogs.

    Properties

    Molecular Formula

    C24H30ClN5O3S2

    Molecular Weight

    536.1 g/mol

    IUPAC Name

    1-[2-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide

    InChI

    InChI=1S/C24H30ClN5O3S2/c25-17-4-6-19(7-5-17)34-15-18-14-20(31)28-23(27-18)35-16-21(32)29-12-8-24(9-13-29,22(26)33)30-10-2-1-3-11-30/h4-7,14H,1-3,8-13,15-16H2,(H2,26,33)(H,27,28,31)

    InChI Key

    HYPZJVXDINNOFM-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(CC1)C2(CCN(CC2)C(=O)CSC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)C(=O)N

    Origin of Product

    United States

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